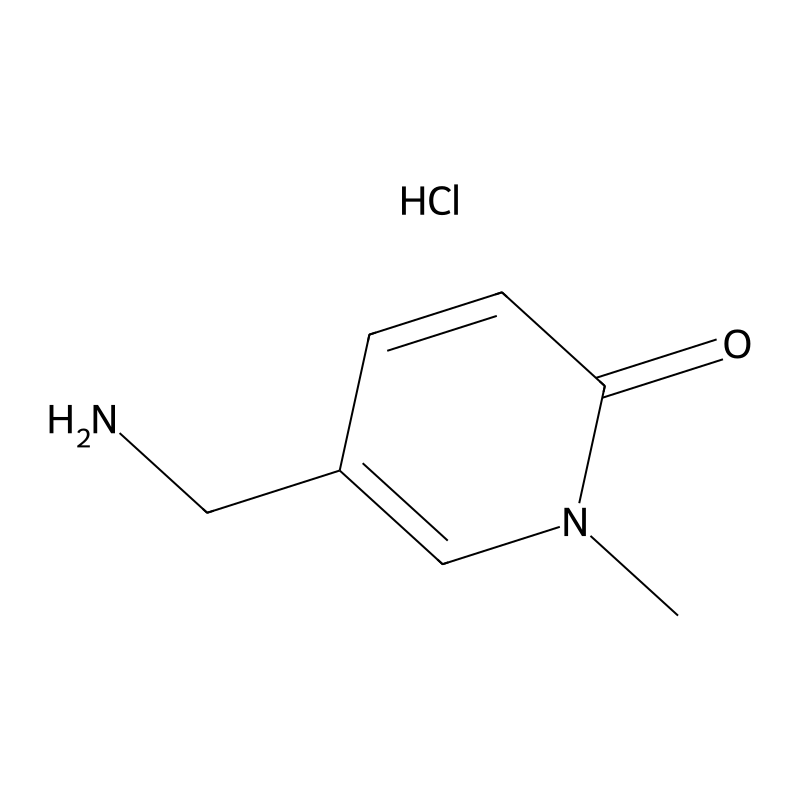

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound characterized by its unique structure, which includes a dihydropyridine core with an amino group and a methyl substituent. Its molecular formula is , and it has a molecular weight of approximately 138.17 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Due to the lack of research on A-M-M-DPH, its mechanism of action remains unknown. The dihydropyridine ring structure is present in several calcium channel blockers, a class of drugs used to treat cardiovascular diseases []. However, further investigation is needed to determine if A-M-M-DPH possesses similar properties.

Here's what we can glean from supplier information and general scientific knowledge:

Chemical Structure and Potential

5-AM-M-DHP belongs to the class of dihydropyridine (DHP) compounds. DHPs are known for their ability to interact with calcium channels, affecting calcium ion flow across cell membranes . This makes them potentially useful in research on various physiological processes regulated by calcium signaling.

Limited Commercial Availability

Several chemical suppliers offer 5-AM-M-DHP, but primarily as a reference standard for research purposes [1, 2, 3]. This suggests that the compound itself might be under investigation for potential biological activities, but detailed research findings are not widely published.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cyclization Reactions: Under specific conditions, it may participate in cyclization to form more complex structures.

- Acid-Base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free amine.

These reactions are crucial for synthesizing derivatives and exploring its reactivity in medicinal chemistry.

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exhibits significant biological activities:

- Antitumor Properties: Studies have indicated that similar compounds demonstrate robust antitumor effects in various cancer models .

- Neuroprotective Effects: Compounds in this class have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity: Some derivatives show promise against bacterial and fungal pathogens, making them candidates for antibiotic development.

The synthesis of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can be achieved through several methods:

- Palladium-Catalyzed Reactions: Utilizing palladium compounds in the presence of copper and phosphorus compounds allows for the formation of the dihydropyridine framework from simpler precursors .

- One-Pot Synthesis: A method involving the simultaneous reaction of starting materials under controlled conditions to yield the target compound efficiently.

- Reflux Conditions: Reactions conducted under reflux in organic solvents like acetone or ethanol facilitate the formation of the desired product through thermal activation .

This compound has diverse applications, particularly in medicinal chemistry:

- Drug Development: Its structural features make it a candidate for developing new pharmaceuticals targeting cancer and neurological disorders.

- Biochemical Research: It serves as a tool compound for studying biological pathways and mechanisms due to its reactivity and biological activity.

- Agricultural Chemistry: Potential applications include developing agrochemicals that target specific pests or pathogens.

Interaction studies are essential to understand how 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride interacts with biological systems:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action.

- Metabolic Pathway Analysis: Understanding how the compound is metabolized can help identify potential side effects or interactions with other drugs.

- Synergistic Effects: Studies may explore how this compound interacts with other therapeutic agents to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(Aminomethyl)-1-methylpyridin-2(1H)-one | Contains a pyridine ring | Exhibits different biological activity profiles |

| 4-Methyl-1,2-dihydropyridin-2-one | Methyl substitution on the pyridine core | Known for enhanced neuroprotective effects |

| 5-Amino-3-methylpyridin-2(1H)-one | Similar core structure but different substitutions | Potentially different pharmacokinetics |

These compounds highlight the uniqueness of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride due to its specific amino and methyl substitutions, contributing to its distinctive biological activities and potential applications.

Molecular Geometry and Crystallographic Analysis

5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exhibits a distinctive molecular architecture characterized by a dihydropyridine ring system with specific geometric parameters [1] [2]. The compound possesses a molecular formula of C₇H₁₁ClN₂O with a molecular weight of 174.63 g/mol, representing the hydrochloride salt form of the parent dihydropyridine derivative [2] [3].

The crystallographic analysis of related dihydropyridine structures reveals that the ring adopts a flattened boat conformation, with specific atoms deviating from planarity [4]. In analogous 1,2-dihydropyridin-2-one systems, the degree of ring distortion is directly reflected in the magnitude of torsion angles emanating from the nitrogen and carbon centers [4]. The pyridine ring in similar structures typically exhibits bond lengths within the normal range of 1.33-1.39 Å, with characteristic delocalized bonding patterns [5].

| Geometric Parameter | Typical Range (Å) | Bond Character |

|---|---|---|

| C-N (ring) | 1.323-1.399 | Aromatic/partial double |

| C-C (ring) | 1.33-1.45 | Aromatic |

| C-O (carbonyl) | 1.225-1.289 | Double bond |

| C-N (aminomethyl) | 1.45-1.48 | Single bond |

The molecular geometry of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is influenced by the presence of the aminomethyl substituent at position 5 and the methyl group at the nitrogen position [1] [2]. The carbonyl group at position 2 adopts a specific orientation that facilitates potential hydrogen bonding interactions, as observed in related pyridone structures [6] [7].

Crystallographic studies of similar dihydropyridine derivatives demonstrate that the molecules pack together through intermolecular hydrogen bonding networks [6] [7]. The crystal structure typically exhibits monoclinic or triclinic space groups, with unit cell parameters varying depending on the specific substitution pattern and crystal packing arrangements [6] [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride exhibits characteristic chemical shifts that reflect the electronic environment of the dihydropyridine system [8] [9]. The nitrogen-bound hydrogen typically appears as a downfield signal, with chemical shifts influenced by intramolecular hydrogen bonding interactions [8].

The aromatic protons in the dihydropyridine ring system display chemical shifts in the range of 6.0-7.8 parts per million, consistent with the partially aromatic character of the heterocyclic system [8] [10]. The aminomethyl protons appear as a complex multiplet, reflecting the diastereotopic nature of the methylene hydrogens due to the presence of the chiral center [8].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon typically resonating around 160-170 parts per million [8] [10]. The aromatic carbons exhibit chemical shifts characteristic of the pyridone tautomeric form, with distinct signals for each carbon position reflecting the asymmetric substitution pattern [10].

| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| C-2 (carbonyl) | 160-170 | Singlet |

| C-3, C-4, C-5, C-6 (aromatic) | 100-140 | Singlet |

| N-CH₃ | 35-40 | Singlet |

| CH₂-NH₂ | 40-45 | Singlet |

Nitrogen-15 Nuclear Magnetic Resonance studies of related dihydropyridine systems reveal characteristic chemical shifts for the pyridine nitrogen and the aminomethyl nitrogen atoms [9]. The pyridine nitrogen typically resonates around -66 parts per million, while the amino nitrogen exhibits different chemical shift patterns depending on protonation state [9] [10].

Infrared Spectroscopy

The infrared spectrum of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride displays characteristic absorption bands that confirm the presence of key functional groups [11] [12]. The carbonyl stretching vibration appears as an intense band in the region of 1650-1680 cm⁻¹, consistent with the pyridone tautomeric form [11] [12].

The amino group stretching vibrations manifest as broad absorption bands in the 3200-3400 cm⁻¹ region, with the breadth reflecting hydrogen bonding interactions with the hydrochloride counterion [8] [11]. The aromatic carbon-carbon stretching modes appear in the 1500-1600 cm⁻¹ region, while carbon-nitrogen stretching vibrations are observed around 1200-1300 cm⁻¹ [11].

| Functional Group | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (amino) | 3200-3400 | Strong, broad |

| C=O stretch (carbonyl) | 1650-1680 | Very strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-N stretch | 1200-1300 | Medium |

Mass Spectrometry

Mass spectrometric analysis of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation [13] [14]. The molecular ion peak appears at m/z 174 for the hydrochloride salt, with the base peak corresponding to the protonated molecular ion [2] [3].

Fragmentation typically occurs through loss of the hydrochloride moiety, yielding fragment ions corresponding to the neutral base molecule [13]. Additional fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms and loss of the aminomethyl substituent [13] [14].

Tautomerism and Conformational Dynamics

The tautomeric equilibrium between the pyridone and hydroxypyridine forms represents a fundamental aspect of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride chemistry [18] [17]. Computational studies demonstrate that the pyridone tautomer is thermodynamically favored in the solid state and polar solvents, with energy differences of approximately 3-8 kilojoules per mole favoring the lactam form [17] [19].

The tautomerization mechanism involves a 1,3-proton shift between the oxygen and nitrogen atoms, with calculated activation barriers ranging from 125-140 kilojoules per mole for the intramolecular process [17]. The intermolecular tautomerization pathway, facilitated by solvent molecules or additional tautomer molecules, exhibits significantly lower activation barriers of approximately 30-35 kilojoules per mole [17].

| Tautomeric Form | Relative Energy (kJ/mol) | Preferred Medium |

|---|---|---|

| Pyridone (lactam) | 0.0 (reference) | Solid state, polar solvents |

| Hydroxypyridine (lactim) | +3.2 to +8.4 | Gas phase, nonpolar solvents |

Conformational dynamics analysis reveals that the aminomethyl substituent exhibits restricted rotation due to steric interactions with the ring system [20] [21]. The rotational barrier for the aminomethyl group ranges from 15-25 kilojoules per mole, depending on the specific conformation and intermolecular interactions [21] [22].

The dihydropyridine ring system exhibits pseudorotational motion, with incomplete pseudorotation cycles caused by ring inversion processes [20]. The conformational energy surface mapping reveals global and local minima separated by transition states, with ring puckering amplitude serving as the primary determinant of conformational energy [20].

Temperature-dependent Nuclear Magnetic Resonance studies demonstrate that conformational exchange processes become observable on the Nuclear Magnetic Resonance timescale at elevated temperatures, with coalescence temperatures providing quantitative measures of rotational barriers [21]. The conformational preferences are influenced by intramolecular hydrogen bonding interactions between the amino group and the carbonyl oxygen [8] [20].

The synthesis of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride encompasses various methodological approaches, ranging from classical techniques to contemporary green chemistry strategies. This comprehensive analysis examines the evolution of synthetic protocols and their optimization for both laboratory and industrial applications.

Classical Hantzsch Dihydropyridine Synthesis Adaptations

The classical Hantzsch dihydropyridine synthesis represents the foundational approach for constructing dihydropyridine frameworks and serves as the cornerstone methodology for accessing 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one derivatives [1] [2]. This multi-component reaction traditionally involves the condensation of aldehydes, β-ketoesters, and nitrogen donors such as ammonium acetate or ammonia under reflux conditions [3] [4].

The classical protocol typically proceeds through a well-established mechanism involving Knoevenagel condensation followed by Michael addition and intramolecular cyclization [5] [1]. Initial studies utilizing Carbon-13 and Nitrogen-15 Nuclear Magnetic Resonance spectroscopy have elucidated the intermediacy of chalcone and enamine species, confirming the sequential nature of bond formation [1] [4]. Research has demonstrated that at least five significant pathways exist for the Hantzsch reaction synthesis, with reaction conditions and reagent selection significantly influencing the predominant mechanistic route [1].

Reaction Parameters and Optimization

Classical conditions employ ethanol as the primary solvent under reflux temperatures ranging from 78-100°C, with reaction times extending from 6-20 hours [2] [4]. While these conditions reliably produce dihydropyridine products, yields typically range from 40-70%, with significant limitations including harsh reaction conditions, extended reaction times, and generally low product yields [1] [4].

The adaptation of classical Hantzsch methodology for 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one synthesis requires careful consideration of the aminomethyl substituent introduction. This functionalization can be achieved through post-synthetic modification of the dihydropyridine core or through the incorporation of appropriate aldehyde precursors bearing protected amino functionalities [7].

| Parameter | Classical Conditions | Optimized Conditions |

|---|---|---|

| Solvent | Ethanol | Ethanol/Water mixtures |

| Temperature | 78-100°C | 80-120°C |

| Reaction Time | 6-20 hours | 4-8 hours |

| Typical Yields | 40-70% | 60-80% |

| Catalyst | None/Acetic acid | Mild acids (p-TSA) |

Mechanistic Considerations for Aminomethyl Introduction

The incorporation of the aminomethyl functionality at the 5-position requires strategic planning during the synthetic design. Two primary approaches have been documented: direct incorporation through aminomethyl-containing aldehyde precursors, or post-synthetic functionalization through selective C-H activation or nucleophilic substitution reactions [8]. The choice of approach significantly impacts the overall synthetic efficiency and product distribution.

Contemporary Multi-Component Reaction Strategies

Contemporary multi-component reaction strategies have revolutionized dihydropyridine synthesis by offering enhanced efficiency, broader substrate scope, and improved atom economy [5] [9] [10]. These methodologies build upon the classical Hantzsch framework while incorporating modern catalytic systems and reaction design principles.

Four-Component Coupling Protocols

Advanced multi-component strategies employ four-component coupling reactions involving aldehydes, active methylene compounds, electron-deficient alkenes, and nitrogen nucleophiles [9] [10]. These protocols enable the rapid assembly of highly functionalized dihydropyridine scaffolds with excellent molecular diversity [5] [10]. The methodology accommodates both aromatic and aliphatic aldehydes, providing access to structurally diverse 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one derivatives.

Research by Kauthale and colleagues demonstrated that morpholine organobases effectively catalyze one-pot four-component condensations at ambient temperature, achieving excellent yields through tandem Knoevenagel, Michael, and intramolecular nucleophilic addition sequences [9]. This approach offers significant advantages including broad substrate scope, non-chromatographic purification requirements, and environmentally benign reaction conditions.

Contemporary Catalytic Systems

Modern multi-component strategies incorporate diverse catalytic systems ranging from Lewis acids to organocatalysts [5] [10] [11]. Indium chloride and scandium triflate have emerged as particularly effective Lewis acid catalysts for dihydropyridine-based multi-component reactions, enabling stereoselective formation of highly substituted products through formal [4+2] cycloaddition processes [11].

| Catalyst System | Reaction Conditions | Substrate Scope | Typical Yields |

|---|---|---|---|

| InCl₃ | 80°C, 4-6 hours | Aldehydes, amines | 75-90% |

| Sc(OTf)₃ | 60°C, 2-4 hours | Aromatic systems | 80-95% |

| Morpholine | Room temperature, 8-12 hours | Broad scope | 70-85% |

| 4-DMAP | Room temperature, 35-50 minutes | Cyanoacetates | >90% |

Mechanistic Innovations

Contemporary approaches have elucidated detailed mechanistic pathways through charge-tagged reactant studies and mass spectrometry monitoring [1] [9]. These investigations have revealed multiple convergent pathways leading to common intermediate precursors, providing opportunities for reaction optimization and selectivity enhancement.

Solvent-Free and Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has emerged as a critical priority in dihydropyridine chemistry, driven by principles of green chemistry and the need for more efficient industrial processes [12] [13] [14]. Solvent-free and green chemistry approaches offer significant advantages including waste reduction, energy efficiency, and improved operational safety.

Solvent-Free Reaction Conditions

Solvent-free methodologies eliminate the need for organic solvents while maintaining or improving reaction efficiency [12] [13] [15]. These approaches typically employ solid-supported catalysts or neat reaction conditions at elevated temperatures, achieving excellent yields in significantly reduced reaction times [12] [16] [15].

Chitosan nanoparticles have demonstrated exceptional efficacy as green and renewable catalysts for solvent-free dihydropyridine synthesis [12]. The nanoparticle preparation involves gelation of chitosan with heptamolybdate anions followed by carbon dioxide drying, producing highly active catalytic material [12]. This methodology proceeds efficiently at 80°C under metal-free and solvent-free conditions, offering several advantages including simple procedures, excellent yields, and short reaction times.

"On-Water" Catalysis

The development of "on-water" protocols represents a significant advancement in green dihydropyridine synthesis [13] [17]. These methodologies utilize water as the sole reaction medium, completely eliminating toxic organic solvents while maintaining excellent product selectivity and yield [13]. Research by Pramanik and colleagues established an eco-friendly protocol for efficient catalyst-free synthesis using water as the most environmentally compatible reaction medium [13] [17].

| Green Method | Environmental Benefit | Reaction Time | Yield Range | Recovery Rate |

|---|---|---|---|---|

| Solvent-Free | Eliminates organic solvents | 20-60 minutes | 80-98% | N/A |

| On-Water | Uses water as medium | 4 days | 70-92% | N/A |

| Chitosan NPs | Biodegradable catalyst | 60-120 minutes | 85-95% | 95% after 5 cycles |

| K-10 Clay | Natural catalyst | 15-30 minutes | 80-95% | 90% after 6 cycles |

Microwave and Ultrasonic Activation

Energy-efficient activation methods including microwave irradiation and ultrasonic treatment have transformed dihydropyridine synthesis by dramatically reducing reaction times while improving yields [14] [16]. Microwave-assisted synthesis produces higher yields and purity compared to conventional heating methods, with reaction times reduced from 20 hours to 10-30 minutes [14].

Ultrasonic activation operates through cavitation effects that enhance molecular interactions and reaction rates [14]. This methodology enables room temperature synthesis with excellent functional group tolerance, particularly beneficial for sensitive aminomethyl-containing substrates [14].

Catalyst Recyclability and Sustainability

Sustainable catalytic systems emphasize recyclability and minimal environmental impact [5] [12] [16]. Heterogeneous catalysts including magnetic nanoparticles, supported ionic liquids, and natural clay materials demonstrate excellent recyclability with maintained catalytic activity over multiple cycles [5] [12].

Palladium-Catalyzed Functionalization Techniques

Palladium-catalyzed methodologies represent a sophisticated approach to dihydropyridine functionalization, offering precise control over regioselectivity and enabling access to structurally complex derivatives [18] [19] [20]. These techniques are particularly valuable for the selective introduction and modification of functional groups in 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one derivatives.

Carbon-Hydrogen Activation Strategies

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for the direct functionalization of pyridine and dihydropyridine substrates [21] [22] [23]. These methodologies enable regioselective introduction of various functional groups without requiring pre-activated substrates, significantly expanding synthetic accessibility [21] [24].

Research has demonstrated that palladium complexes bearing carboxylate ligands exhibit exceptional activity for cleaving both sp² and sp³ carbon-hydrogen bonds [24]. This capability is particularly valuable for dihydropyridine functionalization, where selective activation of specific positions enables controlled introduction of aminomethyl and other functional groups [21] [22].

Electrophilic Functionalization Protocols

Palladium-catalyzed electrophilic functionalization through phosphonium salt intermediates provides efficient access to heterobiaryl systems [18] [25]. This methodology demonstrates remarkable generality, extending beyond simple arylation to enable incorporation of diverse carbon-based fragments including alkenyl, alkynyl, and allyl substituents [18].

The protocol utilizes silver salt additives as crucial transmetallation mediators, ensuring smooth transfer of pyridyl groups to palladium intermediates [18]. This approach is particularly valuable for late-stage functionalization of dihydropyridine scaffolds, enabling rapid structural diversification [18] [25].

| Pd Method | Substrate Type | Product Type | Catalyst System | Selectivity | Typical Yields |

|---|---|---|---|---|---|

| C-H Activation | Imines/alkynes | Substituted pyridines | Rh/Pd complex | Regioselective | 60-85% |

| Electrophilic | Pyridine derivatives | Heterobiaryls | Pd/phosphonium | Electrophilic selective | 70-90% |

| Silaboration | Pyridines | Silylated DHPs | Pd/silylboronic ester | 1,4- or 1,2-selective | 75-90% |

| Cross-coupling | 3-Iodopyridine | Natural alkaloids | Pd(0)/dienes | Migration selective | 65-80% |

Regioselective Silaboration

Palladium-catalyzed regioselective silaboration of pyridines offers a unique approach to functionalized dihydropyridine synthesis [20]. This methodology involves addition of silylboronic esters to pyridine substrates, producing N-boryl-silyl-dihydropyridines with high regioselectivity [20]. The reaction proceeds efficiently in toluene at 50°C, demonstrating excellent substrate tolerance and predictable regioselectivity patterns [20].

The regioselectivity depends significantly on substitution patterns, with 4-substituted pyridines undergoing 1,2-silaboration to give N-boryl-2-silyl-1,2-dihydropyridines, while 2-picoline and 3-substituted pyridines undergo 1,4-silaboration [20]. This differential reactivity provides opportunities for selective functionalization strategies.

Coupling and Migration Chemistry

Palladium-catalyzed coupling reactions combined with migration processes provide elegant routes to complex pyridine alkaloids and related structures [26]. These methodologies involve oxidative addition of heterocyclic halides to palladium(0), followed by carbopalladation, palladium migration, and π-allylpalladium displacement sequences [26].

The synthetic utility of this approach has been demonstrated in the synthesis of naturally occurring pyridine alkaloids including theonelladins, niphatesine, and xestamine derivatives [26]. The methodology provides excellent yields of natural products following hydrogenation and deprotection sequences [26].

Industrial-Scale Synthesis Challenges and Optimization

The transition from laboratory-scale synthesis to industrial production of 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride presents numerous technical, economic, and regulatory challenges that require systematic optimization strategies [27] [28] [29]. Industrial-scale synthesis demands careful consideration of process efficiency, safety, environmental impact, and cost-effectiveness.

Scale-Up Process Development

Industrial scale-up encompasses a multi-stage progression from laboratory scale (milligrams to grams) through pilot scale (kilograms) to commercial manufacturing (tons) [28] [30]. Each transition presents unique challenges related to heat and mass transfer, mixing efficiency, and process control [28] [29]. The pharmaceutical industry requires meticulous documentation and validation of each scaling stage to ensure product quality and regulatory compliance [28] [30].

Process development must address fundamental differences in equipment behavior as scale increases [29]. Larger reactors exhibit different mixing patterns, heat transfer characteristics, and residence time distributions compared to laboratory glassware [27] [29]. These differences can significantly impact reaction kinetics, selectivity, and product quality, necessitating careful process optimization at each scale [29].

Continuous Flow Manufacturing

Continuous flow processing has emerged as a transformative technology for industrial dihydropyridine synthesis [27] [31] [32]. This approach offers several advantages including enhanced heat and mass transfer, improved process control, and reduced equipment footprint [27] [32]. Research has demonstrated successful implementation of both Hantzsch dihydropyridine synthesis and related transformations in continuous flow microwave reactors [27] [31] [32].

The acceleration of dihydropyridine synthesis in continuous flow systems enables reaction completion in minutes rather than hours [27]. Studies report reaction times of 6-11 minutes at elevated temperatures, producing excellent isolated yields of 45-88% [27]. This dramatic time reduction significantly improves process efficiency and reduces manufacturing costs [27] [32].

| Scale Factor | Key Challenges | Equipment Requirements | Critical Parameters | Optimization Strategies |

|---|---|---|---|---|

| Laboratory | Method development | Standard glassware | Temperature, stoichiometry | Design of Experiments |

| Pilot Scale | Heat/mass transfer | Larger reactors | Heat transfer, agitation | CFD modeling |

| Manufacturing | Process control | Industrial reactors | Temperature control | Process analytical technology |

| Continuous Flow | Residence time distribution | Flow reactors, pumps | Flow rate, temperature profile | Real-time monitoring |

Quality Control and Process Analytical Technology

Industrial manufacturing requires robust quality control systems and process analytical technology to ensure consistent product quality [28] [30]. Real-time monitoring of critical process parameters enables immediate detection and correction of deviations, minimizing batch failures and ensuring regulatory compliance [28] [29].

The implementation of Process Analytical Technology (PAT) frameworks enables continuous monitoring of key quality attributes including purity, impurity profiles, and crystalline form [28] [30]. This approach is particularly critical for pharmaceutical applications where product quality directly impacts patient safety and therapeutic efficacy [28].

Environmental and Economic Considerations

Industrial-scale synthesis must balance economic efficiency with environmental sustainability [29] [30]. Green chemistry principles guide the selection of solvents, catalysts, and reaction conditions to minimize waste generation and environmental impact [29]. The pharmaceutical industry increasingly emphasizes sustainable manufacturing practices to reduce regulatory burden and improve public perception [29] [30].

Cost optimization encompasses raw material procurement, energy consumption, waste disposal, and equipment utilization [29]. The high cost of pharmaceutical-grade starting materials and the need for extensive quality testing significantly impact overall manufacturing economics [28] [29]. Process intensification through continuous flow technology and advanced catalytic systems offers opportunities for substantial cost reduction while maintaining product quality [27] [29].

Regulatory Compliance and Validation

Pharmaceutical manufacturing operates under stringent regulatory oversight requiring comprehensive documentation and validation of all manufacturing processes [28] [30] [33]. Current Good Manufacturing Practice (cGMP) guidelines mandate detailed characterization of starting materials, intermediates, and final products [28] [30]. Any significant process changes during scale-up may require additional clinical studies and regulatory submissions [29] [30].